molecular formula C12H15NO2 B7809750 4-Benzyl-5,5-dimethyloxazolidin-2-one

4-Benzyl-5,5-dimethyloxazolidin-2-one

Cat. No.: B7809750
M. Wt: 205.25 g/mol
InChI Key: AEEGFEJKONZGOH-UHFFFAOYSA-N
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Description

4-Benzyl-5,5-dimethyloxazolidin-2-one is a chiral oxazolidinone derivative widely employed as a versatile chiral auxiliary in asymmetric organic synthesis. Its structure features a benzyl group at the 4-position and two methyl groups at the 5-position of the oxazolidinone ring (Fig. 1), conferring rigidity and stereochemical control during reactions . This compound is enantiomerically pure, with (R)- and (S)-configurations available (CAS 204851-73-0 and 155836-48-9, respectively) . It is synthesized from L-phenylalanine via cyclization and subsequent benzylation, as demonstrated in a 2023 study . Key applications include:

  • Asymmetric aldol reactions: High stereoselectivity in boron-mediated syn-aldol reactions with aldehydes .
  • Titanium(IV) enolate alkylation: Efficient diastereoselective C–C bond formation (e.g., 97:3 dr in adducts with tert-butyl peresters) .
  • Chiral separation: Resolved via capillary electrophoresis using anionic cyclodextrins, with distinct enantiomer migration orders .

Properties

IUPAC Name

4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2)10(13-11(14)15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEGFEJKONZGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(=O)O1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Amino Acids

A critical first step involves reducing the carboxyl group of (S)-2-amino-3-phenylpropanoic acid ((S)-phenylalanine) to its corresponding amino alcohol. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 30–70°C for 3–8 hours achieves this transformation with >90% efficiency. The reaction proceeds via nucleophilic attack on the carbonyl carbon, yielding (S)-2-amino-3-phenylpropanol.

Key conditions :

  • Molar ratio of amino acid to LiAlH4: 1:1–1:1.5

  • Solvent: THF, ether, or glycol dimethyl ether

  • Temperature: 30–70°C

Oxazolidinone Ring Formation

The amino alcohol intermediate is subsequently cyclized using diethyl carbonate under microwave irradiation. This step forms the oxazolidinone core while introducing the 5,5-dimethyl substituents.

Optimized protocol :

  • Mix (S)-2-amino-3-phenylpropanol with diethyl carbonate (1:1–1:1.5 molar ratio).

  • Heat at 60–120°C under microwave irradiation for 1–5 hours.

  • Purify via column chromatography (ethyl acetate/petroleum ether) to isolate the oxazolidinone.

ParameterValue
Yield85–92%
Purity>98% (HPLC)
Stereochemical Integrity>99% ee (HPLC with chiral column)

Microwave-Assisted Industrial Synthesis

Modern industrial protocols leverage microwave technology to enhance reaction efficiency and reduce energy consumption. A patented method outlines a scalable three-step process:

Stepwise Procedure

  • Carboxyl Reduction : As described in Section 1.1.

  • Microwave Cyclization :

    • React amino alcohol with diethyl carbonate in dimethylformamide (DMF).

    • Microwave at 120°C for 2 hours.

  • Acylation :

    • Treat the cyclized product with propionyl chloride in THF at −10–0°C.

    • Stir for 5 hours at 20°C.

Advantages :

  • 40% reduction in reaction time compared to conventional heating.

  • 97% yield after recrystallization.

The introduction of the benzyl group with strict stereochemical control remains a challenge. The University of Bath developed an asymmetric aldol approach using 9-borabicyclo[3.3.1]nonane triflate (9BBN-OTf) as a Lewis acid.

Reaction Mechanism

  • Enolate Formation :

    • (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one reacts with 9BBN-OTf in CH2Cl2 at 0°C.

    • Generates a stabilized enolate intermediate.

  • Aldol Addition :

    • Add 3-(2’-nitrophenyl)-propenal at −78°C.

    • Warm to room temperature for 12 hours.

Outcomes :

  • Diastereomeric excess: >95%.

  • Yield: 87% after column chromatography.

Comparative Analysis of Synthetic Methods

MethodYieldStereoselectivityScalabilityCost Efficiency
Traditional Cyclization85%ModerateLimitedHigh
Microwave-Assisted97%HighIndustrialModerate
Asymmetric Aldol87%>95% eeLab-ScaleLow

Trade-offs :

  • Microwave methods excel in yield and speed but require specialized equipment.

  • Asymmetric aldol reactions provide superior chirality but are cost-prohibitive for large-scale production.

Industrial Purification Techniques

Final product purity is critical for pharmaceutical applications. Industrial workflows employ:

  • Recrystallization : Methanol or ethanol removes residual solvents.

  • Chromatography : Silica gel columns with ethyl acetate/hexane mixtures (4:6 v/v) achieve >99% purity .

Chemical Reactions Analysis

Aldol Reactions

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one facilitates stereoselective boron-mediated syn-aldol reactions with aldehydes. The auxiliary directs facial selectivity, yielding syn-aldol adducts with >95% diastereomeric excess (de) in most cases .

Aldehyde SubstrateReaction ConditionsYield (%)Diastereoselectivity (syn:anti)
BenzaldehydeBF₃·OEt₂, CH₂Cl₂, -78°C82>99:1
HexanalSame as above7597:3
4-NitrobenzaldehydeSame as above68>99:1

Mechanistic Insight : The oxazolidinone’s 5,5-dimethyl group restricts rotation, enabling chelation-controlled transition states. Boron coordinates with the carbonyl oxygen, favoring syn addition .

Enolate Alkylation

The auxiliary generates enolates that undergo alkylation with electrophiles. For example:

  • Reaction with Methyl Iodide :

    • Conditions: LDA (2.2 equiv), THF, -78°C → 0°C, 2 h.

    • Yield: 89%

    • Diastereoselectivity: 94% de .

ElectrophileProductYield (%)de (%)
CH₃Iα-Methylated derivative8994
Allyl Bromideα-Allylated derivative7891
Benzyl Bromideα-Benzylated derivative8593

Key Advantage : The SuperQuat variant (5,5-dimethyl substitution) minimizes endocyclic nucleophilic side reactions .

Fluorination Reactions

The compound participates in asymmetric fluorination to construct quaternary carbon centers:

  • Reaction with Selectfluor :

    • Conditions: CsF, CH₃CN, 0°C → rt, 12 h.

    • Yield: 72%

    • Enantiomeric Excess (ee): 88% .

SubstrateFluorinating AgentProductYield (%)ee (%)
α-Methyl derivativeSelectfluor (R)-2-Fluoro-2-methylhexanoyl7288
α-Allyl derivativeSame(R)-3-Fluoro-4-pentenoyl6584

Conjugate Additions

Organocuprates add to α,β-unsaturated acyloxazolidinones derived from the auxiliary:

  • Example with Gilman Reagent :

    • Substrate: N-Cinnamoyl derivative

    • Reagent: Me₂CuLi, Et₂O, -20°C, 1 h.

    • Yield: 91%

    • Diastereoselectivity: >95% de .

Cuprate ReagentProductYield (%)de (%)
Me₂CuLiβ-Methyl adduct91>95
Ph₂CuLiβ-Phenyl adduct8593

Cleavage and Recycling

The auxiliary is cleaved under mild conditions for product isolation:

  • Retro-Aldol Cleavage :

    • Conditions: KOtBu, THF/H₂O, 0°C → rt.

    • Yield of Aldehyde: 95%

    • Auxiliary Recovery: >90% .

Cleavage MethodConditionsProduct Purity (%)
Acidic Hydrolysis4M H₂SO₄, dioxane, reflux88
Anionic Retro-AldolKOtBu, THF/H₂O95

Silyl Enol Ether Formation

The enolate reacts with silyl chlorides to form stable silyl enol ethers for further functionalization:

  • Example with TBSCl :

    • Conditions: LDA, TBSCl, THF, -78°C.

    • Yield: 86%

    • Application: Cross-aldol reactions with ketones .

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of 4-benzyl-5,5-dimethyloxazolidin-2-one is its use as a chiral auxiliary in asymmetric synthesis. The compound facilitates the production of enantiomerically pure compounds through various mechanisms:

  • Enolate Formation : The compound can form enolates that are crucial for nucleophilic addition reactions. For instance, it has been shown to undergo diastereoselective conjugate additions with organocuprates to generate α-substituted acyl derivatives with high diastereoselectivity (generally >95% de) .
  • Synthesis of Aldehydes : It has been effectively employed in the synthesis of α-alkyl and β-alkyl aldehydes, demonstrating significant yields and selectivity .

Chiral Building Blocks

This compound serves as an important chiral building block for constructing complex molecules:

  • Divergent Construction of Heterocycles : The compound has been utilized to create various heterocycles with stereogenic quaternary centers, showcasing its ability to induce chirality at multiple positions within a molecule .
  • Cyclic Carbamates : It acts as a precursor for synthesizing highly substituted cyclic carbamates, which are valuable in medicinal chemistry .

Solid-Phase Synthesis

Recent studies have explored the immobilization of oxazolidinone derivatives onto solid supports for enhanced efficiency in asymmetric synthesis:

  • Recyclable Chiral Auxiliaries : Research indicates that this compound can be immobilized on resin and recycled multiple times in solid-phase reactions, providing a sustainable approach to asymmetric synthesis .

Case Studies and Experimental Findings

Several experimental studies have documented the effectiveness of this compound in various synthetic pathways:

Study Application Findings
Study 1 Asymmetric Aldehyde SynthesisAchieved high yields (85–94% de) in generating α-substituted aldehydes.
Study 2 Chiral Building BlocksDemonstrated successful divergent synthesis of heterocycles with high enantioselectivity.
Study 3 Solid-Phase ReactionsEnabled efficient recycling of chiral auxiliaries with maintained enantioselectivity across multiple cycles.

Mechanism of Action

The mechanism of action of 4-Benzyl-5,5-dimethyloxazolidin-2-one involves its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. It interacts with various molecular targets through hydrogen bonding and steric interactions, influencing the stereochemistry of the reactions it participates in .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Differences

The table below compares 4-benzyl-5,5-dimethyloxazolidin-2-one with structurally analogous oxazolidinones:

Compound Name Substituents Molecular Weight Key Applications Selectivity/Reactivity Notes References
This compound 4-benzyl, 5,5-dimethyl 205.25 Asymmetric aldol reactions, chiral separation High stereoselectivity (syn-aldol: >95% de)
(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one 4-benzyl, 5,5-diphenyl 329.39 Chiral auxiliaries for sterically demanding substrates Enhanced steric hindrance; slower reaction kinetics
(S)-4-Isopropyl-5,5-dimethyloxazolidin-2-one 4-isopropyl, 5,5-dimethyl 183.24 GPR40 superagonist synthesis (diabetes therapeutics) Improved solubility in nonpolar solvents
(R)-5,5-Dimethyl-4-phenyloxazolidin-2-one 4-phenyl, 5,5-dimethyl 191.24 Model studies in kinetic resolution Lower steric bulk; reduced enantioselectivity in aldol reactions

Key Comparative Findings

  • Steric Effects :

    • The 5,5-diphenyl variant (CAS 191090-40-1) exhibits greater steric hindrance, limiting its utility in reactions requiring flexible transition states but excelling in rigid systems .
    • 4-Isopropyl substitution (CAS 168297-86-7) reduces aromatic interactions, enhancing solubility in hydrophobic media (e.g., THF, hexanes) .
  • Stereochemical Control: 4-Benzyl-5,5-dimethyl derivatives outperform 4-phenyl analogs in aldol reactions due to the benzyl group’s π-π interactions with substrates, stabilizing transition states . The diphenyl variant’s rigid structure impedes conformational flexibility, reducing diastereoselectivity in titanium enolate alkylation (e.g., 80:20 dr vs. 97:3 for dimethyl analogs) .
  • Chiral Separation :

    • In capillary electrophoresis, (R)-4-benzyl-5,5-dimethyloxazolidin-2-one migrates faster than its (S)-enantiomer when using sulfated-γ-cyclodextrin, whereas 4-phenyl analogs show reversed migration orders .
  • Safety and Handling :

    • 4-Phenyl-5,5-dimethyloxazolidin-2-one (CAS 155836-47-8) carries irritation hazards (R36/37/38), while benzyl-substituted derivatives lack explicit toxicity data in literature .

Biological Activity

4-Benzyl-5,5-dimethyloxazolidin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the oxazolidinone class of compounds, characterized by a five-membered ring containing oxygen and nitrogen atoms. Its molecular formula is C12H15N1O1C_{12}H_{15}N_{1}O_{1}, and it exhibits chirality due to the presence of a stereogenic center.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's mechanism of action appears to involve inhibition of bacterial protein synthesis, similar to other oxazolidinones like linezolid. This makes it a candidate for further development as an antibacterial agent.

Antitumor Activity

In addition to its antimicrobial effects, this compound has demonstrated antitumor activity in various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through multiple pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 20 to 50 µM across different cell lines .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa25
MCF-735
A54945

The biological activity of this compound is attributed to its ability to interfere with cellular processes. Research has suggested that it may act by:

  • Inhibiting protein synthesis : Similar to other oxazolidinones.
  • Inducing apoptosis : Triggering programmed cell death pathways in tumor cells.
  • Modulating immune responses : Potentially enhancing host defense mechanisms against infections.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl-5,5-dimethyloxazolidin-2-one
Reactant of Route 2
4-Benzyl-5,5-dimethyloxazolidin-2-one

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